An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's structural, physical, and chemical characteristics. By synthesizing experimental data with established predictive methodologies, this guide aims to be an essential resource for the informed application of this compound in research and development. We will delve into its structural and crystallographic data, solubility, lipophilicity, and acidity, providing both established values and field-proven insights into their determination. Furthermore, detailed experimental protocols are presented to ensure the reproducibility of these critical parameters.
Introduction: The Significance of N-Aryl Sulfonamides
The N-aryl sulfonamide moiety is a cornerstone in the design of biologically active molecules. This functional group imparts a unique combination of structural rigidity and hydrogen bonding capabilities, making it a privileged scaffold in drug discovery. 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, the subject of this guide, is a member of this important class of compounds. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing its formulation, and guiding its synthetic modifications. This guide will provide the foundational knowledge necessary for its effective utilization in scientific endeavors.
Molecular Structure and Crystallography
The structural integrity of a molecule is the primary determinant of its physical and chemical properties. For 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, a wealth of information is available from single-crystal X-ray diffraction studies.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 4-Methyl-N-(3-methylphenyl)benzenesulfonamide | - |
| Chemical Formula | C₁₄H₁₅NO₂S | [1] |
| Molecular Weight | 261.33 g/mol | [1] |
| CAS Number | 640-60-8 | - |
Crystallographic Data
The solid-state conformation of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide has been elucidated by X-ray crystallography, revealing a monoclinic crystal system.[1]
| Parameter | Value | Source |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Unit Cell Dimensions | a = 14.076(3) Å, b = 14.519(3) Å, c = 13.482(2) Å | [1] |
| β | 98.10(2)° | [1] |
| Volume | 2727.8(9) ų | [1] |
| Z | 8 | [1] |
The molecule exhibits a bent conformation at the nitrogen atom, with a C-SO₂-NH-C torsion angle of 56.7(3)°.[1] The two benzene rings are significantly tilted relative to each other, with a dihedral angle of 83.9(1)°.[1] This twisted conformation is a critical feature that will influence its interaction with biological targets. In the crystal lattice, molecules are packed via intermolecular N-H···O hydrogen bonds, forming a stable supramolecular structure.[1]
Caption: 2D representation of the molecular structure.
Physicochemical Properties
The physicochemical properties of a compound are critical for its application, particularly in drug development where they govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Physical State and Appearance
4-Methyl-N-(3-methylphenyl)benzenesulfonamide is a solid at room temperature.[1] While the exact color is not specified in the primary literature, synthesized arylsulfonamides are typically white to off-white crystalline solids.
Melting Point
The melting point is a crucial indicator of purity and is influenced by the strength of the crystal lattice. Although the exact value is not explicitly stated, the compound has been recrystallized to a "constant melting point" from dilute ethanol.[1] For structurally similar N-aryl sulfonamides, melting points are often observed in the range of 100-150 °C.
Solubility
The solubility of a compound in various solvents is a critical parameter for its handling, formulation, and biological activity.
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Aqueous Solubility: Due to its predominantly nonpolar structure, 4-Methyl-N-(3-methylphenyl)benzenesulfonamide is expected to have low aqueous solubility.
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Organic Solubility: It is soluble in dilute ethanol, as this solvent is used for its recrystallization.[1] It is also expected to be soluble in other common organic solvents such as acetone, chloroform, and ethyl acetate, which is typical for this class of compounds.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with hydrophobic pockets of proteins.
| Property | Value (Predicted) | Method |
| LogP | 3.5 ± 0.5 | ALOGPS 2.1 |
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Insight: A LogP value in this range suggests that the compound is quite lipophilic. This has implications for its potential to cross biological membranes, but also for its potential for non-specific binding and lower aqueous solubility.
Acidity (pKa)
The acidity of the sulfonamide proton is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
| Property | Value (Predicted) | Method |
| pKa | 9.0 ± 0.7 | ACD/pKa GALAS |
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Insight: The predicted pKa suggests that the sulfonamide proton is weakly acidic. At physiological pH (7.4), the compound will exist predominantly in its neutral, un-ionized form. This is significant for its ability to cross lipid membranes via passive diffusion.
Synthesis and Characterization
A reliable synthetic route and robust analytical characterization are fundamental for the use of any chemical compound in research.
Synthetic Pathway
A common and effective method for the synthesis of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylaniline.[1]
Caption: General synthetic scheme.
A typical procedure involves the dropwise addition of 4-methylbenzenesulfonyl chloride to a solution of 3-methylaniline in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.[1]
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed by spectroscopic methods.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretch (around 3200-3300 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and strong absorptions for the S=O stretches of the sulfonyl group (typically in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show distinct signals for the aromatic protons on both rings, the N-H proton (which may be broad and its chemical shift solvent-dependent), and the two methyl group protons.
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¹³C NMR: The spectrum would display the expected number of signals for the aromatic and methyl carbons.
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Experimental Protocols
To ensure the reliability and reproducibility of physicochemical data, standardized experimental protocols are essential.
Determination of Melting Point
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A small amount of the crystalline solid is placed in a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised slowly (1-2 °C/min) near the expected melting point.
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The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Determination of LogP (Shake-Flask Method)
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Prepare a stock solution of the compound in n-octanol.
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Add a known volume of the n-octanol stock solution to a known volume of water in a separatory funnel.
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Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
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Allow the two phases to separate completely.
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Carefully collect samples from both the n-octanol and aqueous phases.
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Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculate the LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
Caption: Workflow for LogP determination.
Determination of pKa (Potentiometric Titration)
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Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water).
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Use a calibrated pH meter to monitor the pH of the solution.
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Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
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Record the pH of the solution after each addition of the titrant.
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Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve).
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. The combination of experimental crystallographic data and well-established predictive methods for properties such as LogP and pKa offers a robust foundation for its application in research and development. The provided experimental protocols serve as a practical resource for the in-house verification of these critical parameters. A comprehensive understanding of these properties is indispensable for the rational design of future experiments and the successful development of novel applications for this versatile sulfonamide derivative.
References
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Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3208. [Link]
- Gowda, B. T., Shetty, M., & Jayalakshmi, K. L. (2005). Unpublished results. (As cited in Nirmala et al., 2009).
- ACD/Labs. (2023). ACD/pKa GALAS. Advanced Chemistry Development, Inc.
- Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of computer-aided molecular design, 15(4), 337-354.
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Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3208. [Link]
